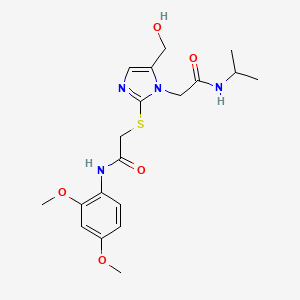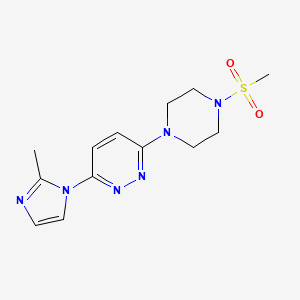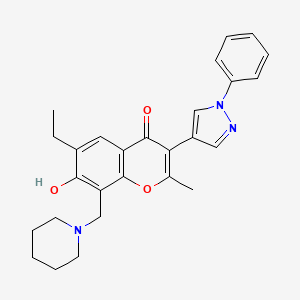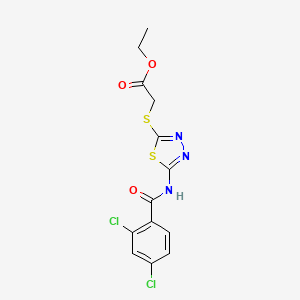![molecular formula C14H17N3O4 B2869226 1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2097893-53-1](/img/structure/B2869226.png)
1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain an oxazolidine ring, which is a five-membered heterocycle with the formula (CH2)3(NH)O . Oxazolidines are derivatives of the parent oxazolidine owing to the presence of substituents on carbon and/or nitrogen .
Synthesis Analysis
Oxazolidines are traditionally prepared by condensation of 2-aminoalcohols with aldehydes and ketones . The ready availability of chiral amino alcohols by reduction of amino acids enables the synthesis of chiral oxazolidines .Chemical Reactions Analysis
Oxazolidines are prone to hydrolysis, the reverse of their syntheses . This could be a key reaction involving this compound.Scientific Research Applications
Synthesis and Chemical Reactions
1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one and related compounds are significant in various chemical synthesis processes. For instance, azomethine ylides generated from α-amino acids with carbonyl compounds, involving 5-oxazolidinones as intermediates, can produce pyrrolidines, pyrrolines, and oxazolidines (Tsuge et al., 1987). Similarly, the reaction of β-amino alcohols with 1,1′-carbonyldiimidazole shows how different nitrogen substituents affect the formation of 1,3-oxazolidin-2-ones, which are a key group in this context (Cutugno et al., 2001).
Catalysis and Enantioselectivity
These compounds are also pivotal in catalytic processes. For instance, CuI/bis(oxazoline)-catalyzed additions involving propiolates and terminal ynones to 1-acylpyridinium salt result in functionalized dihydropyridines with high enantioselectivity (Sun et al., 2007).
Structural and Interaction Studies
The structural properties and interaction studies of these compounds are essential in scientific research. The weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions in a series of N'-[(E)-(aryl)methylidene]-N-methyl-2-oxo-1,3-oxazolidine-4-carbohydrazides, for example, highlight their significance in understanding molecular interactions and crystal structures (Nogueira et al., 2015).
Biological Characterization
The synthesis and biological characterization of related compounds, such as various N-acyl-thiazolidine-4-carboxylic acid derivatives, also show the biological significance of these structures in areas like plant growth stimulation (Krichevskii et al., 2007).
Catalytic Applications in Environmental Protection
These compounds have also been explored for their catalytic applications in environmental protection, such as in the conversion of CO2 to oxazolidinones (Xu et al., 2016).
Enzyme Inhibition
Another significant application is in the field of enzyme inhibition. For example, 3-(1H-Pyrrol-1-yl)-2-oxazolidinones have been synthesized as analogues of antidepressants and evaluated for their monoamine oxidase inhibitory activities (Mai et al., 2002).
properties
IUPAC Name |
3-[1-(1-methyl-2-oxopyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-15-5-2-3-11(12(15)18)13(19)16-6-4-10(9-16)17-7-8-21-14(17)20/h2-3,5,10H,4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNYBVOPANUUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)N3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-7-(2-methylpropyl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2869146.png)

![3-(2-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2869149.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2869152.png)

![1-(4-Fluorophenyl)-2-[[5-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2869155.png)
![2-(4-chlorophenoxy)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2869157.png)
![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869158.png)

![6-(propylthio)-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B2869160.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[8-oxo-6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2869163.png)